molecular formula C20H27N3O2 B14934173 N-{2-[(cyclohexylacetyl)amino]ethyl}-1-methyl-1H-indole-3-carboxamide

N-{2-[(cyclohexylacetyl)amino]ethyl}-1-methyl-1H-indole-3-carboxamide

Cat. No.: B14934173
M. Wt: 341.4 g/mol
InChI Key: WXWDVKJXVTVNJB-UHFFFAOYSA-N
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Description

N-{2-[(cyclohexylacetyl)amino]ethyl}-1-methyl-1H-indole-3-carboxamide is a synthetic compound belonging to the indole family. Indoles are significant heterocyclic systems found in many natural products and drugs. This compound has garnered attention due to its potential biological activities and applications in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{2-[(cyclohexylacetyl)amino]ethyl}-1-methyl-1H-indole-3-carboxamide typically involves multiple steps. One common method includes the Fischer indole synthesis, where cyclohexanone reacts with phenylhydrazine hydrochloride in the presence of methanesulfonic acid under reflux conditions in methanol. This reaction yields the tricyclic indole intermediate, which undergoes further modifications to introduce the cyclohexylacetyl and aminoethyl groups .

Industrial Production Methods

Industrial production of this compound may involve optimizing the reaction conditions to achieve higher yields and purity. This includes controlling temperature, pressure, and the use of catalysts to facilitate the reactions. The process may also involve purification steps such as recrystallization or chromatography to isolate the desired product .

Chemical Reactions Analysis

Types of Reactions

N-{2-[(cyclohexylacetyl)amino]ethyl}-1-methyl-1H-indole-3-carboxamide undergoes various chemical reactions, including:

    Oxidation: This reaction can be carried out using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions may involve reagents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles replace specific functional groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles like amines or thiols under mild conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines .

Scientific Research Applications

N-{2-[(cyclohexylacetyl)amino]ethyl}-1-methyl-1H-indole-3-carboxamide has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects and as a lead compound for drug development.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-{2-[(cyclohexylacetyl)amino]ethyl}-1-methyl-1H-indole-3-carboxamide involves its interaction with specific molecular targets. The compound’s carboxamide moiety forms hydrogen bonds with enzymes and proteins, inhibiting their activity. This interaction can affect various biological pathways, leading to its observed biological effects .

Comparison with Similar Compounds

Similar Compounds

    1-methyl-1H-indole-3-carboxamide: Shares the indole core structure but lacks the cyclohexylacetyl and aminoethyl groups.

    N-{2-[(2-cyclohexylacetyl)amino]ethyl}-1-methyl-1H-indole-3-carboxamide: Similar structure with slight variations in the substituents.

Uniqueness

N-{2-[(cyclohexylacetyl)amino]ethyl}-1-methyl-1H-indole-3-carboxamide is unique due to its specific combination of functional groups, which confer distinct biological activities and chemical reactivity. This uniqueness makes it a valuable compound for various scientific research applications .

Properties

Molecular Formula

C20H27N3O2

Molecular Weight

341.4 g/mol

IUPAC Name

N-[2-[(2-cyclohexylacetyl)amino]ethyl]-1-methylindole-3-carboxamide

InChI

InChI=1S/C20H27N3O2/c1-23-14-17(16-9-5-6-10-18(16)23)20(25)22-12-11-21-19(24)13-15-7-3-2-4-8-15/h5-6,9-10,14-15H,2-4,7-8,11-13H2,1H3,(H,21,24)(H,22,25)

InChI Key

WXWDVKJXVTVNJB-UHFFFAOYSA-N

Canonical SMILES

CN1C=C(C2=CC=CC=C21)C(=O)NCCNC(=O)CC3CCCCC3

Origin of Product

United States

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